

Application Notes and Protocols for (R)-MRT199665 in Kinase Inhibition Assays

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Compound of Interest		
Compound Name:	(R)-MRT199665	
Cat. No.:	B15605392	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **(R)-MRT199665**, a potent multi-kinase inhibitor, in in vitro kinase inhibition assays. The information is intended to guide researchers in accurately determining the inhibitory activity and kinetic properties of this compound against its primary kinase targets.

(R)-MRT199665 is the enantiomer of MRT199665 and is a powerful ATP-competitive inhibitor targeting the MARK, SIK, and AMPK families of kinases.[1][2][3] It also demonstrates inhibitory activity against TBK1 and IKKɛ, albeit at significantly higher concentrations.[2] Understanding the optimal conditions for assessing its inhibitory potential, including the appropriate incubation time, is critical for reproducible and meaningful results.

Data Presentation

The inhibitory activity of MRT199665, the racemate of **(R)-MRT199665**, has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. It is anticipated that **(R)-MRT199665** exhibits similar potency.



Kinase Family	Kinase Target	IC50 (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	_
MARK4	2	_
SIK	SIK1	110
SIK2	12	
SIK3	43	
AMPK	ΑΜΡΚα1	10
ΑΜΡΚα2	10	
IKK-related	TBK1	5400
ΙΚΚε	7700	

Data sourced from MedChemExpress. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration.[2]

Experimental Protocols

The following protocols provide a framework for conducting in vitro kinase assays to determine the inhibitory activity of **(R)-MRT199665**. The choice of a specific protocol will depend on the available equipment and the specific kinase being investigated. A standard incubation time of 60 minutes at room temperature is recommended as a starting point for many kinase assays, including those for MARK, SIK, and AMPK kinases.[4][5][6] However, for TBK1 and IKKE, incubation times can vary more widely, and empirical determination may be necessary.[7][8]

Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™ Format)

This protocol is adapted from widely used commercial kinase assay platforms and is suitable for MARK, SIK, and AMPK family kinases.[4][5]



Materials:

- Recombinant Kinase (e.g., MARK1, SIK2, AMPKα1/β1/γ1)
- Kinase Substrate (specific to the kinase of interest)
- (R)-MRT199665
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of (R)-MRT199665 in DMSO. The final DMSO concentration in the assay should be ≤1%.
- · Assay Plate Setup:
 - \circ Add 1 μ L of diluted **(R)-MRT199665** or DMSO (vehicle control) to the wells of a 384-well plate.
- Enzyme Addition:
 - Dilute the recombinant kinase to the desired concentration in kinase assay buffer.
 - Add 2 μL of the diluted kinase to each well.
- Pre-incubation (Optional but Recommended):
 - Gently mix the plate and incubate for 10-30 minutes at room temperature. This step allows
 the inhibitor to bind to the kinase before the reaction is initiated and is crucial for detecting
 slow-binding inhibitors.



Reaction Initiation:

- Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
- \circ Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.
- Kinase Reaction Incubation:
 - Incubate the plate for 60 minutes at room temperature.[4][5]
- Reaction Termination and ADP Detection:
 - Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.[4][5]
- Signal Generation:
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.[4][5]
- Data Acquisition:
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of (R)-MRT199665 relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Investigating Time-Dependent Inhibition



This protocol is designed to determine if **(R)-MRT199665** exhibits time-dependent inhibition of its target kinase.

Materials:

Same as Protocol 1.

Procedure:

- Compound Preparation: Prepare a serial dilution of (R)-MRT199665 in DMSO.
- Assay Setup:
 - Set up two sets of assay plates as described in Protocol 1 (Steps 2-3).
- Pre-incubation:
 - Plate A (No Pre-incubation): Immediately proceed to Step 4.
 - Plate B (Pre-incubation): Incubate the plate for 60 minutes at room temperature after the addition of the kinase and inhibitor.
- Reaction Initiation:
 - Add 2 μL of the substrate/ATP mix to all wells of both plates to start the kinase reaction.
- Kinase Reaction Incubation:
 - Incubate both plates for a set period (e.g., 30 or 60 minutes) at room temperature. The incubation time should be consistent for both plates.
- Reaction Termination and Signal Detection:
 - Follow steps 7-9 from Protocol 1 for both plates.
- Data Analysis:
 - Calculate the IC50 values for both conditions (with and without pre-incubation).



 A significant leftward shift in the IC50 curve for the pre-incubated plate suggests timedependent inhibition.[1][9]

Visualizations



Preparation Assay Execution Pre-incubate Kinase and Inhibitor (10-30 min) Detection Data Analysis

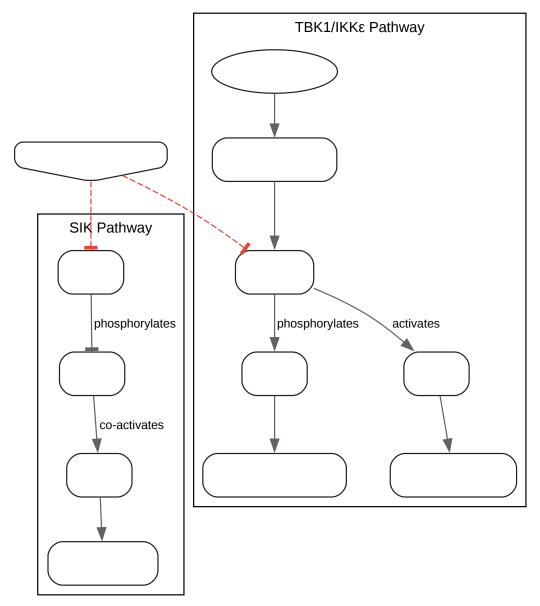
General In Vitro Kinase Assay Workflow

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Caption: Workflow for a typical in vitro kinase inhibition assay.



Simplified SIK and TBK1/IKKE Signaling Pathways



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Caption: Inhibition of SIK and TBK1/IKKs pathways by (R)-MRT199665.



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